6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium tert-butoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2 . The compound binds to the transporter proteins, reducing the transport of nucleosides across cell membranes. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of human equilibrative nucleoside transporters, but with different selectivity and potency.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific structural features, such as the combination of a fluorophenyl group and a pyrroloquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26FN3O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H26FN3O2/c1-16-12-18-17(14-25(2,3)29-22(18)19(13-16)23(30)24(29)31)15-27-8-10-28(11-9-27)21-7-5-4-6-20(21)26/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
WIGOSXPLHREUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCN(CC4)C5=CC=CC=C5F)(C)C |
Origin of Product |
United States |
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